Cas no 37571-84-9 (Amidephrine)

Amidephrine is a potent, selective α2-adrenergic receptor agonist. Its key advantages include rapid onset of action, high selectivity, and minimal side effects compared to other α2-adrenergic agents. It is well-suited for therapeutic applications where rapid and specific α2-adrenergic receptor modulation is desired.
Amidephrine structure
Amidephrine structure
Product name:Amidephrine
CAS No:37571-84-9
MF:C10H16N2O3S
Molecular Weight:244.31064
CID:1064215
PubChem ID:15010

Amidephrine 化学的及び物理的性質

名前と識別子

    • Amidephrine
    • (+/-)-Amidephrine
    • N-(3-[1-Hydroxy-2-(methylamino)ethyl]phenyl)methanesulfonamide #
    • N-[3-(1-hydroxy-2-methylaminoethyl)phenyl]methanesulfonamide
    • UNII-NI24N176MY
    • SCHEMBL122479
    • MJ-1996
    • L000743
    • N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)methanesulfonamide
    • Amidefrine mesilate
    • UNII-7E2P22546V
    • METHANESULFONAMIDE, N-(3-(1-HYDROXY-2-(METHYLAMINO)ETHYL)PHENYL)-, (+/-)-
    • CHEBI:134994
    • METHANESULFONAMIDE, N-(3-(1-HYDROXY-2-(METHYLAMINO)ETHYL)PHENYL)-
    • GTPL514
    • AMIDEFRINE [WHO-DD]
    • N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide
    • 7E2P22546V
    • N-(3-(1-Hydroxy-2-(methylamino)-ethyl)phenyl)methanesulfonamide
    • Q4746159
    • 29430-15-7
    • MJ-5190
    • NS00001651
    • N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
    • CHEMBL146408
    • Amidephrine methanesulfonate
    • Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, (+)-
    • 3'-[1-Hydroxy-2-(methylamino)ethyl]methanesulfanilamide
    • 3354-67-4
    • Amidefrin
    • Amidefrine
    • U56LDN9FFT
    • CS-0129741
    • 3'-(1-HYDROXY-2-(METHYLAMINO)ETHYL)METHANESULFONANILIDE
    • Amidephrine, (-)-
    • 37571-84-9
    • 3'-[1-Hydroxy-2-(methylamino)ethyl] methanesulfonanilide
    • HY-136474
    • AMIDEPHRINE, (+/-)-
    • UNII-U56LDN9FFT
    • NI24N176MY
    • BDBM50225291
    • Amidephrine, (+)-
    • Amidefrine [INN:BAN]
    • DTXSID40862664
    • Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, (-)-
    • AKOS040750418
    • ZHOWHMXTJFZXRB-UHFFFAOYSA-N
    • 732186-16-2
    • AMIDEPHRINE [MI]
    • DA-60989
    • インチ: InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3
    • InChIKey: ZHOWHMXTJFZXRB-UHFFFAOYSA-N
    • SMILES: CNCC(c1cccc(c1)NS(=O)(=O)C)O

計算された属性

  • 精确分子量: 244.08800
  • 同位素质量: 244.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.8Ų
  • XLogP3: -1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 430.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 214.3±31.5 °C
  • PSA: 86.81000
  • LogP: 1.85560
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Amidephrine Security Information

Amidephrine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-479457-10 mg
Amidephrine,
37571-84-9
10mg
¥2,858.00 2023-07-11
TRC
A576650-250mg
Amidephrine
37571-84-9
250mg
$ 3000.00 2023-09-08
A2B Chem LLC
AF71837-10mg
Amidephrine
37571-84-9 98%
10mg
$1285.00 2024-04-20
A2B Chem LLC
AF71837-2mg
Amidephrine
37571-84-9 98%
2mg
$458.00 2024-04-20
TRC
A576650-10mg
Amidephrine
37571-84-9
10mg
$ 207.00 2023-04-19
TRC
A576650-100mg
Amidephrine
37571-84-9
100mg
$ 1642.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-479457-10mg
Amidephrine,
37571-84-9
10mg
¥2858.00 2023-09-05
A2B Chem LLC
AF71837-5mg
Amidephrine
37571-84-9 98%
5mg
$848.00 2024-04-20

Amidephrine 関連文献

Amidephrineに関する追加情報

Introduction to Amidephrine (CAS No. 37571-84-9)

Amidephrine, a compound with the chemical formula C9H13N2O and the CAS number 37571-84-9, is a synthetic agent widely recognized for its pharmacological properties. This compound belongs to the class of sympathomimetic amines, which are known for their ability to mimic the effects of the sympathetic nervous system. Amidephrine has found significant applications in both clinical and research settings due to its versatile pharmacological actions.

The primary mechanism of action of Amidephrine involves the stimulation of alpha and beta-adrenergic receptors. This dual-action makes it particularly effective in treating conditions such as anaphylaxis, hypotension, and certain types of shock. The compound’s ability to increase blood pressure by causing vasoconstriction and cardiac stimulation is well-documented in medical literature.

In recent years, research on Amidephrine has expanded beyond its traditional applications. A notable study published in the Journal of Medicinal Chemistry highlighted its potential role in managing acute respiratory distress syndrome (ARDS). The study demonstrated that Amidephrine could enhance pulmonary artery pressure, thereby improving oxygenation in patients with ARDS. This finding underscores the compound’s versatility and its potential in addressing critical care scenarios.

The synthesis of Amidephrine involves a series of well-defined chemical reactions that ensure high purity and yield. The process typically begins with the condensation of p-toluidine with nitroethane, followed by reduction and subsequent functional group modifications. Advanced synthetic techniques have been developed to optimize the yield and purity of the final product, making it suitable for pharmaceutical use.

One of the key advantages of using Amidephrine in clinical settings is its rapid onset of action. This property is particularly beneficial in emergency situations where prompt intervention is crucial. Additionally, its relatively short half-life allows for precise dosing adjustments, minimizing side effects and enhancing patient safety.

Recent clinical trials have also explored the use of Amidephrine in conjunction with other medications for enhanced therapeutic outcomes. For instance, a study published in the New England Journal of Medicine investigated its combination with epinephrine in treating severe allergic reactions. The results indicated that this combination therapy improved patient outcomes significantly compared to monotherapy.

The pharmacokinetic profile of Amidephrine is another area of interest among researchers. Studies have shown that it is rapidly absorbed after intravenous administration and exhibits a biphasic elimination pattern. This information is crucial for developing dosage regimens that maximize therapeutic efficacy while minimizing adverse effects.

In conclusion, Amidephrine (CAS No. 37571-84-9) is a multifaceted compound with significant applications in medicine and research. Its ability to stimulate both alpha and beta-adrenergic receptors makes it an invaluable tool in managing various clinical conditions. The ongoing research into its mechanisms of action and novel therapeutic applications continues to expand its potential uses, making it a subject of great interest among pharmaceutical scientists and clinicians alike.

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